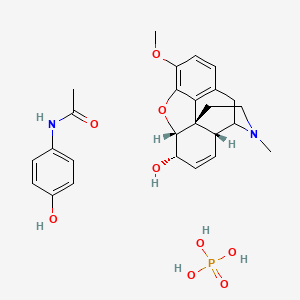
Belladine
Overview
Description
Belladine is a type of Amaryllidaceae alkaloid, a class of naturally occurring chemical compounds found in plants of the Amaryllidaceae family. These alkaloids are known for their diverse biological activities and complex structures. This compound, specifically, is recognized for its potential therapeutic properties, including antiviral and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Belladine can be synthesized through a multi-step process. The synthesis typically begins with the condensation of benzaldehyde with tyramine to form imine intermediates. These intermediates are then hydrogenated to produce secondary amines, which are subsequently methylated to yield this compound . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst for the hydrogenation step, followed by methylation using methyl iodide or a similar reagent.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Belladine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the laccase-catalyzed oxidation, which converts this compound into this compound N-oxides. This reaction is mediated by 1,4-dioxane and involves the use of laccase enzymes .
Common Reagents and Conditions:
Oxidation: Laccase enzyme, 1,4-dioxane as a co-oxidant.
Reduction: Hydrogen gas, suitable catalyst (e.g., palladium on carbon).
Substitution: Methyl iodide for methylation reactions.
Major Products:
Oxidation: this compound N-oxides.
Reduction: Secondary amines.
Substitution: Methylated derivatives of this compound.
Scientific Research Applications
Belladine and its derivatives have garnered significant attention in scientific research due to their diverse biological activities. Some key applications include:
Chemistry: this compound serves as a precursor for the synthesis of other complex alkaloids.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: this compound derivatives exhibit potential as antiviral agents, particularly against influenza A virus, and as inhibitors of acetylcholinesterase, making them candidates for Alzheimer’s disease treatment
Mechanism of Action
Belladine exerts its effects primarily through enzyme inhibition. It acts as a competitive antagonist at muscarinic receptors, blocking the binding of acetylcholine. This mechanism is similar to that of other Amaryllidaceae alkaloids, which inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These interactions disrupt normal neurotransmission, leading to therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Belladine shares structural similarities with other Amaryllidaceae alkaloids such as northis compound, galanthamine, and lycorine. it is unique in its specific biological activities and the types of derivatives it forms. For instance:
Northis compound: A precursor in the biosynthesis of this compound, known for its role in the formation of other alkaloids.
This compound’s uniqueness lies in its specific enzyme inhibition profile and its potential as a lead compound in antiviral drug discovery .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-20(12-11-15-5-8-17(21-2)9-6-15)14-16-7-10-18(22-3)19(13-16)23-4/h5-10,13H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRLUQBZWBCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331595 | |
| Record name | Belladine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-06-4 | |
| Record name | Belladine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belladine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)
